molecular formula C4H4N3NaO2 B3384890 sodium 2-(1H-1,2,4-triazol-1-yl)acetate CAS No. 583858-39-3

sodium 2-(1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B3384890
CAS No.: 583858-39-3
M. Wt: 149.08 g/mol
InChI Key: IZYZVGMQWYKDBW-UHFFFAOYSA-M
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Description

Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and relieved that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

1,2,4-Triazole derivatives have shown promise in treating various diseases, demonstrating anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . Therefore, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with potential changes in the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to interact with various biological targets, making them useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Triazole derivatives are known for their ability to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens and cancer cells.

Industry: In the agricultural industry, this compound can be used as a fungicide or herbicide. Its ability to inhibit specific enzymes makes it effective in controlling the growth of unwanted plants and fungi.

Comparison with Similar Compounds

    1H-1,2,4-Triazole: The parent compound, which forms the basis for various derivatives.

    1,2,4-Triazole-3-thiol: Another triazole derivative with sulfur in place of the acetate group.

    1,2,4-Triazole-3-carboxylic acid: A carboxylic acid derivative of triazole.

Uniqueness: Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is unique due to its specific functional group (acetate) attached to the triazole ring. This functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications in various fields. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other triazole derivatives.

Properties

IUPAC Name

sodium;2-(1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYZVGMQWYKDBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583858-39-3
Record name sodium 2-(1H-1,2,4-triazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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